2-[(3-morpholinopropyl)amino]-5-[(E,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-4(5H)-one
Overview
Description
2-[(3-morpholinopropyl)amino]-5-[(E,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-4(5H)-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazole ring, a morpholine group, and a phenylpropenylidene moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-morpholinopropyl)amino]-5-[(E,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions
Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.
Morpholinopropyl Group Addition: The morpholinopropyl group is introduced via nucleophilic substitution, where 3-chloropropylmorpholine reacts with the thiazole intermediate.
Phenylpropenylidene Group Addition: The final step involves the condensation of the thiazole intermediate with cinnamaldehyde under acidic or basic conditions to form the phenylpropenylidene moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropenylidene moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the double bonds in the phenylpropenylidene group, converting them into single bonds and forming saturated derivatives.
Substitution: The morpholinopropyl group can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups replacing the morpholine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 2-[(3-morpholinopropyl)amino]-5-[(E,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-4(5H)-one is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, due to its ability to interact with biological macromolecules.
Medicine
The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs. Its ability to modulate biological pathways makes it a candidate for further investigation in drug discovery programs.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[(3-morpholinopropyl)amino]-5-[(E,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-[(3-morpholinopropyl)amino]-5-[(E)-3-phenyl-2-propenylidene]-1,3-thiazol-4(5H)-one: A closely related compound with a similar structure but different stereochemistry.
2-[(3-piperidinopropyl)amino]-5-[(E,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-4(5H)-one: Another analog with a piperidine ring instead of a morpholine ring.
2-[(3-morpholinopropyl)amino]-5-[(E,2E)-3-(4-methoxyphenyl)-2-propenylidene]-1,3-thiazol-4(5H)-one: A derivative with a methoxy group on the phenyl ring.
Uniqueness
The uniqueness of 2-[(3-morpholinopropyl)amino]-5-[(E,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-4(5H)-one lies in its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique characteristics
Properties
IUPAC Name |
(5E)-2-(3-morpholin-4-ylpropylimino)-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c23-18-17(9-4-8-16-6-2-1-3-7-16)25-19(21-18)20-10-5-11-22-12-14-24-15-13-22/h1-4,6-9H,5,10-15H2,(H,20,21,23)/b8-4+,17-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVSVRIHJQJNLB-JWTPKGPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN=C2NC(=O)C(=CC=CC3=CC=CC=C3)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCN=C2NC(=O)/C(=C\C=C\C3=CC=CC=C3)/S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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